molecular formula C12H13NO4S B14917462 2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)acetic acid

2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No.: B14917462
M. Wt: 267.30 g/mol
InChI Key: FJKWWSBQWWMSRQ-UHFFFAOYSA-N
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Description

2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)acetic acid is a carboxamide derivative featuring a sulfanylacetic acid backbone linked to a 4-acetylphenyl group via a carbamoyl methyl bridge. Its molecular formula is C₁₂H₁₃NO₄S, with a molecular weight of 267.3 g/mol. Such compounds are often studied for their biological activities, including enzyme inhibition or receptor modulation, as seen in structurally related carboxamide derivatives .

Properties

Molecular Formula

C12H13NO4S

Molecular Weight

267.30 g/mol

IUPAC Name

2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C12H13NO4S/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-18-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17)

InChI Key

FJKWWSBQWWMSRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)acetic acid typically involves the reaction of 4-acetylphenylamine with a suitable thioether precursor. One common method involves the use of 2-chloroacetic acid as the starting material. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-acetylphenylamine attacks the electrophilic carbon of 2-chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation may involve alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: N-acyl or N-alkyl derivatives.

Scientific Research Applications

2-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs featuring variations in aryl substituents, sulfanyl/sulfonyl groups, and molecular weight:

Compound Name Substituent Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties Source
2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)acetic acid 4-Acetylphenyl Sulfanyl C₁₂H₁₃NO₄S 267.3 Electron-withdrawing acetyl group -
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid 4-Methylphenyl Sulfanyl C₁₁H₁₃NO₃S 239.29 Electron-donating methyl group
2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid 4-Bromophenyl Sulfonyl C₁₀H₁₀BrNO₅S 336.16 Bulky bromine; sulfonyl increases polarity
2-[(4-Chlorophenyl)thio]acetic acid 4-Chlorophenyl Sulfanyl C₈H₇ClO₂S 202.66 Chlorine enhances lipophilicity
2-[({[(2,4-Dichlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid 2,4-Dichlorobenzyl Sulfanyl C₁₁H₁₁Cl₂NO₃S 308.18 Bulky, electronegative substituents
Key Observations:

The acetyl group may improve solubility in polar solvents compared to methyl . Halogen Substituents (Cl, Br): Chlorine and bromine add steric bulk and electronegativity, which may influence binding to hydrophobic enzyme pockets .

Sulfanyl vs. Sulfonyl Groups :

  • Sulfanyl (thioether) groups, as in the main compound, are less oxidized and more lipophilic than sulfonyl groups, which could affect metabolic stability and target accessibility .

Physicochemical Trends

  • Molecular Weight : Ranges from 202.66 g/mol (chlorophenyl analog) to 336.16 g/mol (bromophenyl sulfonyl derivative). Higher molecular weight in brominated compounds may reduce solubility but improve target selectivity .
  • pKa and Solubility : The acetylphenyl derivative’s predicted pKa (~3–4, based on sulfanylacetic acid analogs) suggests moderate acidity, favoring ionization in physiological environments .

Biological Activity

2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)acetic acid is an organic compound with a molecular formula of C12H13NO4S and a molecular weight of 267.30 g/mol. Its unique structure features a thioether linkage, an acetyl group attached to a phenyl ring, and an acetic acid moiety. This composition suggests significant potential for diverse chemical reactivity and biological activity, making it a focus of interest in medicinal chemistry and related fields.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Thioether linkage : Contributes to its reactivity and interaction with biological targets.
  • Acetyl group : Enhances lipophilicity, potentially improving membrane permeability.
  • Amino functionality : Allows for hydrogen bonding with biological molecules, increasing binding affinity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. Its mechanism appears to involve interference with metabolic processes and modulation of enzyme activity, which can disrupt the growth of various microbial strains. The compound's ability to form hydrogen bonds enhances its interaction with microbial enzymes, potentially leading to effective inhibition.

Anticancer Activity

Research has shown promising anticancer properties for this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including melanoma and prostate cancer cells. The structure-activity relationship (SAR) analysis revealed that specific functional groups are critical for its cytotoxic effects. For instance, the presence of an acetyl group on the phenyl ring significantly enhances its anticancer potency .

The proposed mechanism of action for this compound involves:

  • Enzyme Interaction : The compound may bind to enzymes involved in metabolic pathways, altering their activity.
  • Redox Reactions : The thioether linkage can participate in redox reactions, contributing to its biological effects.
  • Cell Cycle Modulation : Studies suggest that treatment with this compound can induce apoptosis in cancer cells by affecting cell cycle progression .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against various Gram-positive and Gram-negative bacteria using the agar dilution method. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, showcasing its potential as an antimicrobial agent.
  • Anticancer Screening : In a National Cancer Institute (NCI) screening, the compound exhibited significant growth inhibition across multiple cancer cell lines, with GI50 values indicating potent anticancer activity comparable to established chemotherapeutics .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-(Methoxycarbonyl)phenyl isocyanateC10H9NO3Contains isocyanate groupModerate antimicrobial activity
Methyl thioglycolateC4H8O2SThiol and carboxylic acidAntimicrobial properties
Phenylcarbamoylmethylsulfanylacetic acidC12H13NO4SSimilar structureExplored for anticancer activity

The unique combination of functional groups in this compound sets it apart from these compounds, enhancing its reactivity and biological potential.

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